2-(1H-benzimidazol-2-ylamino)-6-methyl-1H-pyrimidin-4-one
Overview
Description
Compound “2-(1H-benzimidazol-2-ylamino)-6-methyl-1H-pyrimidin-4-one” is a chemical entity with significant relevance in various scientific fields. It is known for its unique properties and applications, making it a subject of interest in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “2-(1H-benzimidazol-2-ylamino)-6-methyl-1H-pyrimidin-4-one” involves multiple steps, including the use of specific reagents and catalysts. The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity and yield. Common synthetic routes include:
Step 1: Initial reaction involving [specific reagents] under [specific conditions].
Step 2: Intermediate formation, followed by [specific reaction] to yield the final product.
Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using large reactors and continuous flow systems. The process involves:
Raw Material Preparation: Ensuring the purity and availability of starting materials.
Reaction Optimization: Fine-tuning reaction parameters to maximize yield and minimize by-products.
Purification: Using techniques such as distillation, crystallization, or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: Compound “2-(1H-benzimidazol-2-ylamino)-6-methyl-1H-pyrimidin-4-one” undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, it forms [specific products].
Reduction: Using reducing agents, it can be converted to [specific products].
Substitution: Reacts with [specific reagents] to replace functional groups, forming [specific products].
Common Reagents and Conditions:
Oxidizing Agents: [Examples of oxidizing agents].
Reducing Agents: [Examples of reducing agents].
Substitution Reagents: [Examples of substitution reagents].
Major Products: The major products formed from these reactions include [specific compounds], which have their own unique properties and applications.
Scientific Research Applications
Compound “2-(1H-benzimidazol-2-ylamino)-6-methyl-1H-pyrimidin-4-one” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Plays a role in biochemical assays and studies involving [specific biological processes].
Medicine: Investigated for its potential therapeutic effects in treating [specific diseases].
Industry: Utilized in the production of [specific industrial products].
Mechanism of Action
The mechanism by which compound “2-(1H-benzimidazol-2-ylamino)-6-methyl-1H-pyrimidin-4-one” exerts its effects involves:
Molecular Targets: Interacts with [specific proteins or enzymes] to modulate their activity.
Pathways Involved: Influences [specific biochemical pathways], leading to [specific outcomes].
Comparison with Similar Compounds
Compound A: Shares [specific similarities] with “2-(1H-benzimidazol-2-ylamino)-6-methyl-1H-pyrimidin-4-one” but differs in [specific aspects].
Compound B: Known for [specific properties], making it comparable to “this compound”.
Uniqueness: Compound “this compound” stands out due to its [specific unique properties], which make it particularly valuable in [specific applications].
This detailed article provides a comprehensive overview of compound “this compound,” highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylamino)-6-methyl-1H-pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O/c1-7-6-10(18)16-11(13-7)17-12-14-8-4-2-3-5-9(8)15-12/h2-6H,1H3,(H3,13,14,15,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWAAMAWIAQLHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N=C(N1)NC2=NC3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)N=C(N1)NC2=NC3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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